molecular formula C9H10F2N4S B6645269 2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine

2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine

货号: B6645269
分子量: 244.27 g/mol
InChI 键: ZRHMWQAJRZLNKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine, commonly known as TH287, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the enzyme, NUAK1, which plays a crucial role in the regulation of cell growth and metabolism. TH287 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

TH287 works by inhibiting the activity of NUAK1, a serine/threonine kinase that is overexpressed in many types of cancer. NUAK1 plays a critical role in the regulation of cell growth and metabolism, and its overexpression is associated with poor prognosis in cancer patients. Inhibition of NUAK1 by TH287 leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to have a selective inhibitory effect on NUAK1, with little or no effect on other kinases. This selectivity is important as it reduces the potential for off-target effects and toxicity. TH287 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

实验室实验的优点和局限性

TH287 has several advantages as a research tool. It is a potent and selective inhibitor of NUAK1, which makes it a valuable tool for studying the role of this kinase in cancer biology. TH287 has also been shown to enhance the efficacy of other anticancer agents, which may have important clinical implications. However, TH287 has some limitations as a research tool. It is a small molecule inhibitor and may not be suitable for studying the role of NUAK1 in certain cellular contexts, such as in the context of protein-protein interactions.

未来方向

There are several potential future directions for the development and use of TH287. One area of research is the identification of biomarkers that can predict response to TH287 treatment. This may help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that incorporate TH287 with other anticancer agents. This may further enhance the efficacy of TH287 and improve outcomes for cancer patients. Finally, there is potential for the development of second-generation inhibitors that are more potent and selective than TH287.

合成方法

The synthesis of TH287 involves a series of chemical reactions starting with commercially available starting materials. The key steps in the synthesis include the formation of the thieno[3,2-d]pyrimidine core and the introduction of the difluoromethyl group. The synthesis of TH287 has been optimized to provide high yields and purity.

科学研究应用

TH287 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. TH287 has also been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and immune checkpoint inhibitors.

属性

IUPAC Name

2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N4S/c10-9(11,3-12)4-13-8-7-6(1-2-16-7)14-5-15-8/h1-2,5H,3-4,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHMWQAJRZLNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2NCC(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。